1-(3,4-Difluorophenyl)-1,4-dihydropyrazine-2,3-dione
Description
1-(3,4-Difluorophenyl)-1,4-dihydropyrazine-2,3-dione is a heterocyclic compound featuring a dihydropyrazine-dione core substituted with a 3,4-difluorophenyl group. The 3,4-difluorophenyl moiety introduces electron-withdrawing effects, which may enhance binding interactions in enzymatic systems.
Properties
IUPAC Name |
4-(3,4-difluorophenyl)-1H-pyrazine-2,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F2N2O2/c11-7-2-1-6(5-8(7)12)14-4-3-13-9(15)10(14)16/h1-5H,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGFKVWRZKXWJNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C=CNC(=O)C2=O)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Difluorophenyl)-1,4-dihydropyrazine-2,3-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 3,4-difluoroaniline with glyoxal in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Difluorophenyl)-1,4-dihydropyrazine-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Halogenation and nitration reactions can introduce additional functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
1-(3,4-Difluorophenyl)-1,4-dihydropyrazine-2,3-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of 1-(3,4-Difluorophenyl)-1,4-dihydropyrazine-2,3-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may act as an inhibitor of specific kinases, thereby affecting signal transduction pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substituent Diversity and Electronic Effects
The dihydropyrazine-dione scaffold allows for versatile substitutions, influencing physicochemical and biological properties. Key comparisons include:
Fluorinated Substituents
5-((3,4-Difluorobenzyl)thio)-1,4-dihydropyrazine-2,3-dione ():
- Substituent: 3,4-Difluorobenzylthio group.
- Synthesis: Low yield (13% over two steps), suggesting steric or electronic challenges in thioether formation.
- NMR Data: Distinct downfield shifts (δ 11.32 ppm for NH protons) and aromatic splitting patterns (δ 7.33–7.21 ppm) reflect fluorine’s electronegativity and aromatic deshielding .
5-(((4-(Difluoromethyl)phenyl)thio)methyl)-1,4-dihydropyrazine-2,3-dione ():
Aromatic and Alkyl Substituents
- 5-Phenethyl-1,4-dihydropyrazine-2,3-dione (): Substituent: Phenethyl group.
- 1-(2-Methylphenyl)-1,4-dihydropyrazine-2,3-dione (): Substituent: 2-Methylphenyl group. Molecular Formula: C₁₁H₁₀N₂O₂ (vs. C₁₀H₇F₂N₂O₂ for the target compound).
Complex Heterocyclic Substituents
Structural and Spectral Trends
| Compound | Substituent | Molecular Formula | Yield (%) | Key NMR Shifts (δ) |
|---|---|---|---|---|
| Target Compound | 3,4-Difluorophenyl | C₁₀H₇F₂N₂O₂ | N/A | Not reported |
| 5-((3,4-Difluorobenzyl)thio)-... (Ev1) | 3,4-Difluorobenzylthio | C₁₁H₈F₂N₂O₂S | 13 | 11.32 (d), 7.33–7.21 (m) |
| 5-Phenethyl-... (Ev2) | Phenethyl | C₁₂H₁₂N₂O₂ | N/A | Not reported |
| 42 (Ev6) | (4-Difluoromethylphenyl)thio | C₁₂H₉F₂N₂O₂S | N/A | 11.26 (s), 7.56–7.54 (m) |
| 47 (Ev8) | 3-Cyanobenzylthio | C₁₁H₈N₃O₂S | N/A | 11.41 (s), 7.75–7.70 (m) |
| 1-(2-Methylphenyl)-... (Ev9) | 2-Methylphenyl | C₁₁H₁₀N₂O₂ | N/A | Not reported |
Biological Activity
1-(3,4-Difluorophenyl)-1,4-dihydropyrazine-2,3-dione is a heterocyclic compound recognized for its unique chemical structure and potential biological activities. This compound belongs to the class of 1,4-dihydropyrazine derivatives, which are known for their diverse pharmacological properties. The presence of fluorine substituents on the phenyl ring enhances its electronic properties, potentially influencing its biological interactions.
- Molecular Formula : CHFNO
- Molecular Weight : 224.16 g/mol
- CAS Number : 892297-51-7
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
1. Neurotransmitter Modulation
Similar compounds have been studied for their ability to modulate neurotransmitter systems, particularly the N-methyl-D-aspartate (NMDA) receptor. This receptor plays a crucial role in synaptic plasticity and memory function. Compounds with structural similarities have shown promise in enhancing cognitive functions and neuroprotective effects.
2. Anti-inflammatory and Anticancer Properties
There is evidence suggesting that derivatives of this compound may possess anti-inflammatory and anticancer properties. The modulation of various signaling pathways involved in inflammation and tumor progression has been observed in related studies .
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound is influenced by the substitution pattern on the dihydropyrazine core. The presence of two fluorine atoms significantly alters its electronic characteristics and enhances its binding affinity to biological targets.
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-(4-Fluorophenyl)-1,4-dihydropyrazine-2,3-dione | Structure | Contains a single fluorine substituent; different biological activity profile. |
| 1-(2-Fluorophenyl)-1,4-dihydropyrazine-2,3-dione | Structure | Exhibits different electronic properties due to fluorination position. |
| 5-(2-Chloro-4-(1-hydroxyethyl)phenethyl)-1,4-dihydropyrazine-2,3-dione | Structure | Modulates NMDA receptors; broader pharmacological applications. |
Case Study: NMDA Receptor Modulation
In a study examining the interaction of various dihydropyrazine derivatives with NMDA receptors, it was found that modifications in the fluorinated phenyl group could significantly influence binding affinity and receptor activation. This suggests that this compound may serve as a lead compound for developing new neuroprotective agents.
Anticancer Activity
Preliminary investigations into the anticancer properties of related compounds have indicated that they can induce apoptosis in cancer cell lines through the modulation of key signaling pathways such as MAPK and PI3K/Akt pathways. These findings highlight the potential for further development of this compound as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
